Laninamivir
Overview
Description
Laninamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of Influenzavirus A and Influenzavirus B . It is a long-acting drug administered by nasal inhalation and is marketed under the name Inavir in Japan . This compound was approved for influenza treatment in Japan in 2010 and for prophylaxis in 2013 .
Preparation Methods
The preparation of laninamivir involves several synthetic routes and reaction conditions. One method involves the reaction of zanamivir with methanol in the presence of an acid cation resin to obtain zanamivir methyl ester . This ester then reacts with dimethyl carbonate under alkaline conditions to produce an intermediate compound . Subsequent reactions with methyl iodide and an alkali, followed by adjustment of pH using a cation resin, yield another intermediate . Finally, this intermediate reacts with octanoyl chloride to produce this compound octanoate . This method is characterized by its simplicity, low cost, low energy consumption, and high product purity .
Chemical Reactions Analysis
Laninamivir undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include methanol, dimethyl carbonate, methyl iodide, and octanoyl chloride.
Major Products: The major product formed from these reactions is this compound octanoate.
Scientific Research Applications
Laninamivir has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and its interactions with various reagents.
Biology: In biology, it is used to study the mechanisms of viral inhibition and resistance.
Medicine: this compound is primarily used in medicine for the treatment and prevention of influenza.
Mechanism of Action
Laninamivir exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus . This enzyme is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the respiratory tract . The compound binds to the active site of neuraminidase, inducing conformational changes that inhibit its activity .
Comparison with Similar Compounds
Laninamivir is compared with other neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir . While all these compounds target the neuraminidase enzyme, this compound is unique due to its long-acting nature and effectiveness against oseltamivir-resistant strains . Similar compounds include:
Oseltamivir: Marketed as Tamiflu, it is an oral neuraminidase inhibitor.
Zanamivir: Marketed as Relenza, it is an inhaled neuraminidase inhibitor.
Peramivir: Marketed as Rapivab, it is an intravenous neuraminidase inhibitor.
This compound’s long-acting properties and single-dose administration make it a unique and valuable option in the treatment and prevention of influenza .
Properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRRHYPPQFELSF-CNYIRLTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942457 | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203120-17-6 | |
Record name | Laninamivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laninamivir [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laninamivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANINAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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